1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea
Description
1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a structurally complex small molecule featuring a pyrimidine core substituted with a methyl group and a pyridin-2-ylamino moiety, linked via an ethylamino chain to a urea group terminating in a naphthalen-2-yl ring.
Properties
IUPAC Name |
1-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-naphthalen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-27-21(15-22(28-16)30-20-8-4-5-11-24-20)25-12-13-26-23(31)29-19-10-9-17-6-2-3-7-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H2,26,29,31)(H2,24,25,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNLCDYTWATCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrimidine ring, a naphthalene moiety, and an urea functional group. The molecular formula is , with a molecular weight of 374.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1421586-45-9 |
The primary mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is crucial for the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to reduced cell proliferation, making it a potential therapeutic agent in cancer treatment.
Target Enzymes
- Dihydrofolate Reductase (DHFR) : Inhibits nucleotide synthesis.
- Tyrosine-protein kinase Abl : Implicated in various cellular processes including cancer progression.
- MAP Kinases : Involved in signaling pathways that regulate cell growth and differentiation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various human cancer cell lines. In vitro studies have shown significant antiproliferative effects against:
- Human colon carcinoma (HCT116)
- Breast cancer (MCF-7)
- Glioblastoma (U87 MG)
- Lung adenocarcinoma (A549)
The compound demonstrated IC50 values in the low micromolar range, indicating strong efficacy.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (μM) |
|---|---|
| Dihydrofolate Reductase (DHFR) | 0.25 |
| Protein Kinase B (AKT) | 0.5 |
| MAP Kinases | 1.0 |
Study 1: Antiproliferative Activity
In a study published in MDPI, researchers synthesized various derivatives of pyrimidine-based compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the urea moiety significantly influenced biological activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways affected by this compound, demonstrating its ability to induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation . The study highlighted the potential for this compound as part of combination therapies targeting multiple pathways in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, pyridine, and naphthalene motifs with a urea linker. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Hydrogen-Bonding Capacity: The urea group in the target compound distinguishes it from analogs like 2a (ketone-based) and pyrazole derivatives (nitro/allylidene).
Aromatic Stacking : The naphthalen-2-yl group, shared with 2a , promotes π-π interactions, but the pyrimidine core in the target compound may offer superior rigidity compared to pyridine or pyrazole systems.
Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) contrasts with the Fe₂O₃@SiO₂/In₂O₃-catalyzed one-pot synthesis of 2a , suggesting higher production costs but tailored functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
